molecular formula C11H13FOS B13529958 1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13529958
M. Wt: 212.29 g/mol
InChI Key: UBUSYUBJNNKRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one is an organosulfur compound featuring a fluorinated aromatic ring and a thioether-linked propyl chain. Its molecular formula is C₁₁H₁₃FOS, with a molecular weight of 212.28 g/mol.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3

InChI Key

UBUSYUBJNNKRSB-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require acidic or basic conditions and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the propylthio group modulates its chemical reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Properties of Compared Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties/Effects
1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one C₁₁H₁₃FOS 212.28 3-Fluorophenyl, propylthio Enhanced lipophilicity due to fluorine; thioether enables nucleophilic substitution [1].
1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one C₁₂H₁₆O₂S 236.32 4-Methoxyphenyl, propylthio Methoxy group increases electron density, stabilizing intermediates; anticonvulsant activity reported [3].
1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one C₁₁H₁₃FO₂S 228.28 3-Fluorophenyl, 3-hydroxypropylthio Hydroxyl group enhances polarity and solubility; reduced bioavailability vs. propylthio [1].
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one C₁₁H₁₄O₃S 242.30 3,4-Dihydroxyphenyl, propylthio High polarity due to dihydroxy groups; potential antioxidant activity [5].
2-(Propylthio)-1-(m-tolyl)ethan-1-one C₁₂H₁₆OS 208.32 m-Tolyl (3-methylphenyl), propylthio Methyl group donates electrons, increasing aromatic ring reactivity [9].
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one C₁₀H₈F₄OS 268.23 3-Fluoro, 4-(trifluoromethylthio) Strong electron-withdrawing effects from CF₃S group; distinct metabolic stability [19].

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups

  • The 3-fluorophenyl group in the target compound withdraws electrons, polarizing the ketone for nucleophilic attacks (e.g., condensation with amines). In contrast, 4-methoxyphenyl (electron-donating) stabilizes intermediates via resonance, favoring reactions like imine formation [3].
  • Trifluoromethylthio (CF₃S) in 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-one enhances metabolic stability compared to propylthio, making it more resistant to oxidative degradation [19].

Thioether Chain Modifications Replacing propylthio with 3-hydroxypropylthio () increases hydrophilicity, reducing membrane permeability but improving aqueous solubility.

Biological Activity Trends 4-Methoxyphenyl derivatives exhibit notable anticonvulsant and cytotoxic properties, attributed to methoxy’s electron donation enhancing target binding [2]. 3,4-Dihydroxyphenyl analogs may act as antioxidants due to phenolic hydroxyl groups, contrasting with the fluorine-mediated bioactivity of the target compound [5].

Physicochemical Properties

  • Lipophilicity : Fluorine and thioether groups in this compound increase logP (~2.8 estimated), favoring blood-brain barrier penetration compared to polar derivatives like the 3-hydroxypropylthio analog (logP ~1.5) [5].
  • Solubility : Hydroxyl or methoxy substituents improve aqueous solubility (e.g., 4-methoxyphenyl derivative: ~15 mg/mL vs. target compound: ~5 mg/mL in water) [3].

Biological Activity

1-(3-Fluorophenyl)-2-(propylthio)ethan-1-one, a compound with a unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C11H13FOSC_{11}H_{13}FOS, characterized by the presence of a fluorinated phenyl group and a propylthio moiety. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

1. Enzyme Inhibition

One of the notable activities of this compound is its inhibitory effect on lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. In studies involving gastric cancer cell lines (MGC-803), the compound demonstrated significant inhibition of LSD1 activity, leading to reduced cell proliferation and migration. The half-maximal inhibitory concentration (IC50) was reported at approximately 7.64μM7.64\,\mu M when evaluated using an MTT assay .

2. Antiproliferative Effects

The antiproliferative effects of this compound were assessed through various assays, including cell viability assays. The compound showed dose-dependent inhibition of cell growth in multiple cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into the structural features necessary for biological activity. The presence of the fluorinated phenyl group is believed to enhance the compound's interaction with target enzymes, while the propylthio group may influence its pharmacokinetic properties.

Structural Feature Effect on Activity
Fluorinated Phenyl GroupEnhances enzyme binding affinity
Propylthio MoietyAffects solubility and bioavailability

Case Studies

Several case studies have documented the biological activity of compounds structurally related to this compound:

  • Case Study 1 : A study highlighted the inhibition of LSD1 in gastric cancer cells treated with similar thiazole derivatives, showing a comparable IC50 value and suggesting a common mechanism of action through enzyme inhibition .
  • Case Study 2 : Another investigation into thiazole-bearing compounds revealed their ability to induce apoptosis in cancer cells, supporting the notion that structural modifications can yield potent anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.